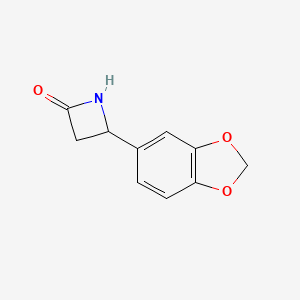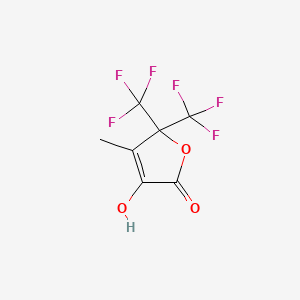
2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- is a synthetic organic compound characterized by its furanone ring structure. This compound is notable for its unique chemical properties, which include the presence of trifluoromethyl groups that significantly influence its reactivity and stability. It is used in various scientific research applications due to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl ketones as starting materials, which undergo cyclization reactions to form the furanone ring. The reaction conditions often require the presence of a strong base and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions: 2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context of the study.
相似化合物的比较
2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-dimethyl-: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-dichloromethyl-: Contains dichloromethyl groups instead of trifluoromethyl groups.
Uniqueness: The presence of trifluoromethyl groups in 2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs with different substituents. This makes it a valuable compound for various research applications.
属性
CAS 编号 |
825630-89-5 |
|---|---|
分子式 |
C7H4F6O3 |
分子量 |
250.09 g/mol |
IUPAC 名称 |
3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)furan-2-one |
InChI |
InChI=1S/C7H4F6O3/c1-2-3(14)4(15)16-5(2,6(8,9)10)7(11,12)13/h14H,1H3 |
InChI 键 |
LZBDYGJULKKRSF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC1(C(F)(F)F)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



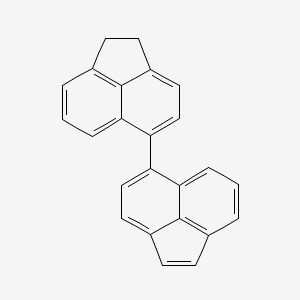
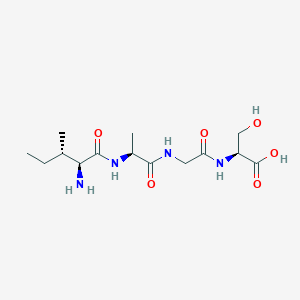
![N-[1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207567.png)
![3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14207574.png)
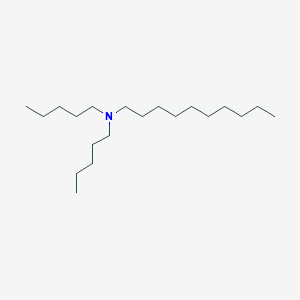

![2-{[4-(Dimethylamino)phenyl]ethynyl}-3-ethynylpent-2-en-4-ynenitrile](/img/structure/B14207587.png)
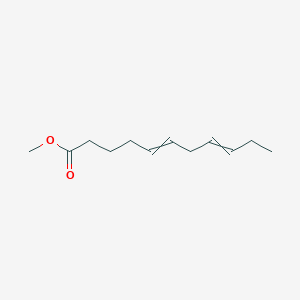
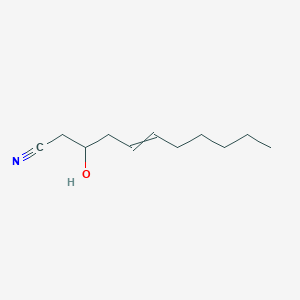

![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
